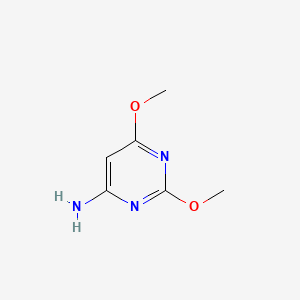

4-Amino-2,6-dimethoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTJJKHTAZFVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062959 | |

| Record name | 4-Pyrimidinamine, 2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-50-7 | |

| Record name | 2,6-Dimethoxy-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3289-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxy-4-aminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,6-dimethoxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinamine, 2,6-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyrimidinamine, 2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxypyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHOXY-4-AMINOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSF4SEX5LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2,6-dimethoxypyrimidine (CAS 3289-50-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-dimethoxypyrimidine is a substituted pyrimidine (B1678525) derivative of significant interest in the fields of medicinal chemistry and agrochemistry. Its structural scaffold serves as a crucial building block for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, and key applications, with a focus on its role as a pivotal intermediate in the development of pharmaceuticals and herbicides.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3289-50-7 | |

| Molecular Formula | C₆H₉N₃O₂ | |

| Molecular Weight | 155.15 g/mol | |

| Melting Point | 149 - 152 °C | |

| Boiling Point | No information available | |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in methanol (B129727) (25 mg/mL) | |

| InChI Key | LNTJJKHTAZFVJJ-UHFFFAOYSA-N | |

| SMILES | COc1cc(N)nc(OC)n1 |

Synthesis of this compound

The synthesis of this compound has evolved from traditional methods with environmental drawbacks to more streamlined and greener processes.

Traditional Synthesis Route: The Barbituric Acid Method

An older method for the synthesis of this compound starts from barbituric acid. This process involves the chlorination of barbituric acid using phosphorus oxychloride to yield trichloropyrimidine. Subsequent ammoniation produces a mixture of 4-amino-2,6-dichloropyrimidine (B161716) and 2-amino-4,6-dichloropyrimidine. These isomers then undergo methoxylation to produce the final product. A major drawback of this method is the use of the highly toxic phosphorus oxychloride, which generates a significant amount of colored phosphorus-containing wastewater.[2]

Greener Synthesis Route: From Cyanoacetate (B8463686) and Urea (B33335)

A more contemporary and environmentally friendly approach utilizes cyanoacetate and urea as starting materials.[2] This two-step process involves an initial cyclization reaction followed by methylation. This method avoids the use of hazardous reagents like phosphorus oxychloride, thus simplifying the process and reducing environmental pollution.[2]

Caption: Workflow for the greener synthesis of this compound.

Detailed Experimental Protocol: Greener Synthesis Route

This protocol is a composite based on information from multiple patents.[2][3]

Step 1: Cyclization Reaction to form 4-Amino-2,6(1H,3H)-pyrimidinedione

-

To a reaction vessel, add broken sodium blocks to absolute methanol and stir until the sodium is completely dissolved to form sodium methoxide.

-

Slowly add methyl cyanoacetate to the solution.

-

After a period of reaction, add urea to the mixture.

-

Heat the reaction mixture to reflux at 65-80 °C for 3-4 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter to collect the solid precipitate.

-

Dissolve the filter cake in water and adjust the pH to neutral (7.0-7.5) with a suitable acid.

-

Stir the mixture thoroughly, then filter to collect the precipitated product.

-

Dry the solid to obtain 4-Amino-2,6(1H,3H)-pyrimidinedione.

Step 2: Methylation Reaction to form this compound

-

In a reaction vessel, combine the 4-Amino-2,6(1H,3H)-pyrimidinedione from Step 1, a solid base (e.g., potassium carbonate), a phase transfer catalyst, and a methylating agent (e.g., dimethyl sulfate) in a suitable solvent.

-

Heat the mixture and maintain the temperature between 60 and 80 °C for 8-10 hours.

-

Upon completion of the reaction, cool the mixture to room temperature and filter.

-

The filtrate is then distilled to dryness to yield crude this compound.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate.[3]

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound.

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR | δ 6.60 (s, 2H, NH₂), 5.33 (s, 1H, CH), 3.71 (d, 6H, OCH₃) ppm (in DMSO-d6) | |

| ¹³C NMR | δ 172.4, 163.8, 79.9, 54.1 ppm (in DMSO-d6) | |

| FT-IR | Expected peaks: N-H stretching (amine) ~3400-3300 cm⁻¹, C-H stretching (aromatic and aliphatic) ~3100-2800 cm⁻¹, C=N and C=C stretching (pyrimidine ring) ~1650-1450 cm⁻¹, C-O stretching (methoxy) ~1250-1050 cm⁻¹ | [4] |

| Mass Spec. | Molecular Ion (M⁺) expected at m/z 155. Fragmentation may involve loss of methyl or methoxy (B1213986) groups. | [5] |

Caption: Logical workflow for the spectroscopic confirmation of chemical structures.

Applications in Drug Development and Agrochemicals

This compound is a versatile intermediate, primarily utilized in the synthesis of sulfonylurea herbicides and certain sulfonamide drugs.

Intermediate for Sulfonylurea Herbicides

The isomeric compound, 2-amino-4,6-dimethoxypyrimidine (B117758), is a key precursor in the production of several sulfonylurea herbicides, such as bensulfuron-methyl (B33747) and nicosulfuron.[6][7] These herbicides are highly effective at low concentrations and act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7] This specific mode of action makes them selective for weeds with minimal impact on crops that have a resistant form of the ALS enzyme.

Caption: Signaling pathway illustrating the mechanism of action of sulfonylurea herbicides.

Precursor for Sulfadimethoxine

This compound is an important intermediate in the synthesis of sulfadimethoxine, a sulfonamide antibiotic.[8] Sulfadimethoxine is used in veterinary medicine to treat a variety of bacterial infections.[8] The synthesis involves the condensation of this compound with a derivative of sulfanilic acid.

Potential in Antiviral and Anticancer Research

While this compound itself is not typically the active pharmaceutical ingredient, the pyrimidine core is a well-established scaffold in the design of kinase inhibitors for cancer therapy.[1][4][8] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrimidine derivatives can be designed to bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting cancer cell proliferation and survival.[1][4] Therefore, this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications in oncology and virology.

Conclusion

This compound is a compound of considerable industrial and research importance. Its value lies not in its intrinsic biological activity, but in its role as a versatile and key intermediate for the synthesis of a range of commercially significant molecules, including herbicides and pharmaceuticals. The development of greener synthetic routes has enhanced its appeal from an industrial perspective. For researchers in drug discovery, this pyrimidine derivative offers a robust scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors.

References

- 1. ripublication.com [ripublication.com]

- 2. CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 3. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-2,6-dimethoxypyrimidine

This technical guide provides a comprehensive overview of 4-Amino-2,6-dimethoxypyrimidine, a key intermediate in the synthesis of various agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Data

This compound is a substituted pyrimidine (B1678525) with significant applications in the chemical industry. Below is a summary of its key quantitative data.

| Property | Value | Reference |

| Molecular Weight | 155.15 g/mol | [1] |

| Molecular Formula | C₆H₉N₃O₂ | [1] |

| CAS Number | 3289-50-7 | [1] |

| Melting Point | 149-152 °C (lit.) | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in methanol (B129727) (25 mg/mL) |

Synthesis and Experimental Protocols

The synthesis of aminodimethoxypyrimidines is a critical process for the production of sulfonylurea herbicides. While the user requested information on this compound, the available literature predominantly details the synthesis of its isomer, 2-Amino-4,6-dimethoxypyrimidine (B117758). The following protocols are based on documented methods for this widely used intermediate.

Synthesis of 2-Amino-4,6-dimethoxypyrimidine from Malononitrile (B47326)

A common synthetic route involves the use of malononitrile as a starting material. The process includes imidization, cyanamide (B42294) substitution, and aromatic cyclization.[2]

Experimental Protocol:

-

Imidization: In a 2L four-hole flask, malononitrile (132.0g, 2.0mol) and methanol (320.0g, 10.0mol) are mixed in a methyl tert-butyl ether solution (1000ml) with cobalt chloride (1.5g) as a catalyst. Dry hydrogen chloride gas is introduced while maintaining the pressure at 0.1-0.5 MPa and the temperature at 25-35 °C. The reaction is stirred for 4 hours. After the reaction, the system is degassed and filtered to obtain a solution of dimethoxy malonimidate, which is used directly in the next step.[2]

-

Cyanamide Substitution and Cyclization: In a buffered aqueous solution at a temperature of -20 to 60 °C, cyanamide is added, followed by the dimethoxy malonimidate solution from the previous step. The pH is controlled between 5 and 10. After the addition is complete, the mixture is stirred for 4-10 hours.[2]

-

Cyclization and Purification: The resulting mixture is heated to 90-140 °C for 3-8 hours in a suitable solvent such as toluene (B28343) or chlorobenzene, with a catalyst like formic acid or boric acid. The reaction mixture is then cooled, and the crude product precipitates. The crude product is recrystallized from hot toluene to yield white crystals of 2-Amino-4,6-dimethoxypyrimidine with a purity greater than 99%.[2]

Synthesis from 2-Amino-4,6-dihydroxypyrimidine

Another method involves the methylation of 2-Amino-4,6-dihydroxypyrimidine using dimethyl carbonate.[3]

Experimental Protocol:

-

Reaction Setup: 25.4g of 2-Amino-4,6-dihydroxypyrimidine and 72g of dimethyl carbonate (molar ratio 1:4) are added to a 150ml autoclave.[3]

-

Methylation: The mixture is heated to 140 °C and the reaction proceeds for 8 hours.[3]

-

Work-up and Purification: After the reaction, insoluble solids are removed by filtration at room temperature. The filtrate is subjected to reduced pressure distillation (0.05 atm, 40 °C) to obtain the crude product. The crude 2-Amino-4,6-dimethoxypyrimidine is then dissolved in ethyl acetate (B1210297) and recrystallized by heating to 70-90 °C for half an hour, followed by cooling. The pure product is obtained by filtering off the solvent.[3]

Analytical Characterization Protocols

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra for pyrimidine derivatives is as follows:

-

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Transfer the solution to a 5 mm NMR tube.[4]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.[4]

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence over a spectral width of 0-200 ppm. A higher number of scans is required due to the low natural abundance of ¹³C.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound.

-

Chromatographic Conditions: A C18 reverse-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water containing a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[5]

-

Detection: UV detection is commonly used for quantification.

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2-Amino-4,6-dimethoxypyrimidine.

Caption: Synthesis workflow for 2-Amino-4,6-dimethoxypyrimidine.

Biological Significance

While this compound itself is primarily an intermediate, the broader class of aminodimethoxypyrimidines are crucial precursors in the synthesis of sulfonylurea herbicides. These herbicides are known for their high efficacy and low toxicity. The 2-amino-4,6-dimethoxypyrimidine moiety is a key structural component of several commercial herbicides.[6] The study of such compounds and their synthesis is therefore of high importance in the agrochemical industry.

References

- 1. scbt.com [scbt.com]

- 2. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 3. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-2,6-dimethoxypyrimidine

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-2,6-dimethoxypyrimidine, tailored for researchers, scientists, and professionals in drug development. This document collates essential quantitative data, details relevant experimental methodologies, and presents a logical workflow for property determination.

Core Physicochemical Data

This compound is a substituted pyrimidine (B1678525) derivative with applications in pharmaceutical and chemical synthesis.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | [2] |

| Molecular Weight | 155.15 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 149 - 152 °C | [3] |

| Solubility | Soluble in methanol (B129727) (25 mg/mL) | [4] |

| pKa (Predicted) | 3.35 ± 0.10 | [4] |

| Boiling Point | No information available | |

| Flash Point | No information available | [3] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in chemical and pharmaceutical research. The following sections detail standardized experimental protocols for key properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this measurement.[5]

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, which is sealed at one end.[6] The sample should be tightly packed to a height of 1-2 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, often alongside a thermometer. Modern apparatuses utilize a heated metal block for uniform temperature distribution.[5]

-

Heating and Observation: The sample is heated at a controlled, slow rate, typically around 1-2°C per minute, especially when approaching the expected melting point.[6]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is the end of the melting range.[8] For a pure compound, this range is typically narrow.

Solubility Determination

Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability.[9]

Methodology:

-

Solvent Selection: A known volume of the desired solvent (e.g., methanol, water) is placed in a test tube or vial.[10]

-

Solute Addition: A pre-weighed amount of this compound is added to the solvent in small increments.[11]

-

Equilibration: After each addition, the mixture is vigorously agitated and allowed to reach equilibrium.[10] Temperature should be kept constant throughout the experiment.[11]

-

Observation: The point at which no more solute dissolves, and solid particles remain visible even after prolonged agitation, indicates that a saturated solution has been formed.[11]

-

Quantification: For quantitative analysis, the saturated solution is filtered to remove undissolved solid, and the concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[12][13]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[14]

Methodology:

-

Solution Preparation: A solution of this compound with a known concentration is prepared. The ionic strength of the solution should be kept constant using a background electrolyte.[15]

-

Titration: A standardized solution of a strong acid or base is incrementally added to the sample solution.[15]

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[15]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.[16]

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.[17] The shake-flask method is the traditional and most reliable technique for LogP determination.[18]

Methodology:

-

Phase Preparation: Two immiscible solvents, typically n-octanol and water, are pre-saturated with each other.[19]

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously for a set period to allow for partitioning of the compound between the two layers.[14][19]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.[20]

-

Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.[21]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. LogP is the logarithm of this value.[17]

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of a physicochemical property, such as melting point.

Caption: Generalized workflow for physicochemical property determination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound 97 3289-50-7 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound CAS#: 3289-50-7 [m.chemicalbook.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 12. pubs.acs.org [pubs.acs.org]

- 13. solubility experimental methods.pptx [slideshare.net]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. study.com [study.com]

- 17. acdlabs.com [acdlabs.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. enamine.net [enamine.net]

- 20. agilent.com [agilent.com]

- 21. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-Amino-2,6-dimethoxypyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Amino-2,6-dimethoxypyrimidine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its solubility profile in different organic solvents is crucial for process development, formulation, and quality control in drug discovery and manufacturing.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvent systems. The following tables summarize the available quantitative data, providing a valuable resource for solvent selection and optimization of experimental conditions.

Table 1: Solubility of this compound in a Pure Organic Solvent

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | Not Specified | 25[1] |

Table 2: Mole Fraction Solubility (x) of this compound in Binary Solvent Mixtures at Various Temperatures (K)

Data extracted from Xu, R., et al. (2018). Solubility Modeling and Solution Thermodynamics of this compound in Cosolvent Mixtures of Methanol, Ethanol, Isopropanol, and N,N-Dimethylformamide + Water. Journal of Chemical & Engineering Data, 63(11), 4234-4240.

Methanol (1) + Water (2)

| Temperature (K) | w₁=0.0 | w₁=0.1 | w₁=0.2 | w₁=0.3 | w₁=0.4 | w₁=0.5 | w₁=0.6 | w₁=0.7 | w₁=0.8 | w₁=0.9 | w₁=1.0 |

| 283.15 | 0.00019 | 0.00038 | 0.00079 | 0.00155 | 0.00287 | 0.00512 | 0.00868 | 0.01391 | 0.02153 | 0.03157 | 0.04418 |

| 288.15 | 0.00022 | 0.00044 | 0.00091 | 0.00179 | 0.00331 | 0.00589 | 0.00996 | 0.01594 | 0.02462 | 0.03606 | 0.05041 |

| 293.15 | 0.00025 | 0.00051 | 0.00105 | 0.00206 | 0.00381 | 0.00678 | 0.01145 | 0.01832 | 0.02829 | 0.04141 | 0.05786 |

| 298.15 | 0.00029 | 0.00059 | 0.00121 | 0.00237 | 0.00438 | 0.00780 | 0.01316 | 0.02105 | 0.03251 | 0.04758 | 0.06646 |

| 303.15 | 0.00033 | 0.00068 | 0.00140 | 0.00273 | 0.00504 | 0.00897 | 0.01513 | 0.02419 | 0.03735 | 0.05466 | 0.07635 |

| 308.15 | 0.00038 | 0.00078 | 0.00161 | 0.00314 | 0.00580 | 0.01031 | 0.01739 | 0.02779 | 0.04291 | 0.06280 | 0.08773 |

| 313.15 | 0.00044 | 0.00090 | 0.00185 | 0.00361 | 0.00667 | 0.01185 | 0.01998 | 0.03193 | 0.04930 | 0.07215 | 0.10080 |

| 318.15 | 0.00051 | 0.00104 | 0.00213 | 0.00415 | 0.00767 | 0.01362 | 0.02296 | 0.03669 | 0.05664 | 0.08290 | 0.11581 |

| 323.15 | 0.00059 | 0.00120 | 0.00245 | 0.00477 | 0.00882 | 0.01565 | 0.02638 | 0.04215 | 0.06507 | 0.09524 | 0.13305 |

Ethanol (1) + Water (2)

| Temperature (K) | w₁=0.0 | w₁=0.1 | w₁=0.2 | w₁=0.3 | w₁=0.4 | w₁=0.5 | w₁=0.6 | w₁=0.7 | w₁=0.8 | w₁=0.9 | w₁=1.0 |

| 283.15 | 0.00019 | 0.00036 | 0.00069 | 0.00126 | 0.00222 | 0.00378 | 0.00618 | 0.00976 | 0.01489 | 0.02213 | 0.03131 |

| 288.15 | 0.00022 | 0.00041 | 0.00079 | 0.00145 | 0.00255 | 0.00435 | 0.00710 | 0.01121 | 0.01711 | 0.02542 | 0.03596 |

| 293.15 | 0.00025 | 0.00047 | 0.00091 | 0.00167 | 0.00293 | 0.00500 | 0.00816 | 0.01288 | 0.01966 | 0.02921 | 0.04131 |

| 298.15 | 0.00029 | 0.00054 | 0.00105 | 0.00192 | 0.00337 | 0.00575 | 0.00938 | 0.01480 | 0.02259 | 0.03356 | 0.04747 |

| 303.15 | 0.00033 | 0.00062 | 0.00121 | 0.00221 | 0.00388 | 0.00661 | 0.01078 | 0.01701 | 0.02596 | 0.03856 | 0.05457 |

| 308.15 | 0.00038 | 0.00071 | 0.00139 | 0.00254 | 0.00446 | 0.00760 | 0.01239 | 0.01955 | 0.02983 | 0.04430 | 0.06269 |

| 313.15 | 0.00044 | 0.00082 | 0.00160 | 0.00292 | 0.00513 | 0.00874 | 0.01424 | 0.02246 | 0.03427 | 0.05090 | 0.07203 |

| 318.15 | 0.00051 | 0.00094 | 0.00184 | 0.00336 | 0.00590 | 0.01004 | 0.01636 | 0.02581 | 0.03937 | 0.05848 | 0.08275 |

| 323.15 | 0.00059 | 0.00108 | 0.00212 | 0.00386 | 0.00678 | 0.01154 | 0.01880 | 0.02965 | 0.04523 | 0.06719 | 0.09507 |

Isopropanol (1) + Water (2)

| Temperature (K) | w₁=0.0 | w₁=0.1 | w₁=0.2 | w₁=0.3 | w₁=0.4 | w₁=0.5 | w₁=0.6 | w₁=0.7 | w₁=0.8 | w₁=0.9 | w₁=1.0 |

| 283.15 | 0.00019 | 0.00034 | 0.00062 | 0.00108 | 0.00179 | 0.00287 | 0.00452 | 0.00695 | 0.01047 | 0.01545 | 0.02203 |

| 288.15 | 0.00022 | 0.00039 | 0.00071 | 0.00124 | 0.00206 | 0.00330 | 0.00520 | 0.00799 | 0.01203 | 0.01775 | 0.02531 |

| 293.15 | 0.00025 | 0.00045 | 0.00082 | 0.00143 | 0.00237 | 0.00379 | 0.00598 | 0.00918 | 0.01382 | 0.02039 | 0.02908 |

| 298.15 | 0.00029 | 0.00052 | 0.00094 | 0.00164 | 0.00272 | 0.00436 | 0.00687 | 0.01055 | 0.01588 | 0.02343 | 0.03341 |

| 303.15 | 0.00033 | 0.00060 | 0.00108 | 0.00189 | 0.00313 | 0.00501 | 0.00789 | 0.01212 | 0.01825 | 0.02692 | 0.03839 |

| 308.15 | 0.00038 | 0.00069 | 0.00124 | 0.00217 | 0.00360 | 0.00576 | 0.00907 | 0.01393 | 0.02097 | 0.03093 | 0.04410 |

| 313.15 | 0.00044 | 0.00079 | 0.00143 | 0.00249 | 0.00414 | 0.00662 | 0.01042 | 0.01601 | 0.02409 | 0.03554 | 0.05067 |

| 318.15 | 0.00051 | 0.00091 | 0.00164 | 0.00286 | 0.00476 | 0.00761 | 0.01197 | 0.01839 | 0.02768 | 0.04083 | 0.05822 |

| 323.15 | 0.00059 | 0.00105 | 0.00189 | 0.00329 | 0.00547 | 0.00874 | 0.01375 | 0.02113 | 0.03180 | 0.04691 | 0.06689 |

N,N-Dimethylformamide (DMF) (1) + Water (2)

| Temperature (K) | w₁=0.0 | w₁=0.1 | w₁=0.2 | w₁=0.3 | w₁=0.4 | w₁=0.5 | w₁=0.6 | w₁=0.7 | w₁=0.8 | w₁=0.9 | w₁=1.0 |

| 283.15 | 0.00019 | 0.00052 | 0.00136 | 0.00337 | 0.00767 | 0.01639 | 0.03221 | 0.05891 | 0.09916 | 0.15502 | 0.22681 |

| 288.15 | 0.00022 | 0.00060 | 0.00156 | 0.00387 | 0.00882 | 0.01883 | 0.03701 | 0.06768 | 0.11393 | 0.17811 | 0.26058 |

| 293.15 | 0.00025 | 0.00069 | 0.00180 | 0.00445 | 0.01013 | 0.02164 | 0.04252 | 0.07776 | 0.13090 | 0.20464 | 0.29940 |

| 298.15 | 0.00029 | 0.00079 | 0.00207 | 0.00512 | 0.01164 | 0.02486 | 0.04885 | 0.08934 | 0.15040 | 0.23512 | 0.34400 |

| 303.15 | 0.00033 | 0.00091 | 0.00238 | 0.00588 | 0.01337 | 0.02856 | 0.05612 | 0.10264 | 0.17280 | 0.26009 | 0.39524 |

| 308.15 | 0.00038 | 0.00105 | 0.00273 | 0.00676 | 0.01536 | 0.03281 | 0.06448 | 0.11793 | 0.19854 | 0.30917 | 0.45411 |

| 313.15 | 0.00044 | 0.00121 | 0.00314 | 0.00777 | 0.01765 | 0.03770 | 0.07408 | 0.13550 | 0.22811 | 0.35522 | 0.52175 |

| 318.15 | 0.00051 | 0.00139 | 0.00361 | 0.00893 | 0.02028 | 0.04331 | 0.08511 | 0.15568 | 0.26208 | 0.40814 | 0.59946 |

| 323.15 | 0.00059 | 0.00160 | 0.00415 | 0.01026 | 0.02330 | 0.04976 | 0.09779 | 0.17887 | 0.30111 | 0.46894 | 0.68875 |

Experimental Protocols

A reliable determination of solubility is fundamental for the successful application of this compound in research and development. The following protocols outline standard methodologies for determining solubility and quantifying the solute.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

This method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a solid in a solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed, sealed vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

-

Equilibration:

-

Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and temperature.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, mol/L, or as a mole fraction.

-

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in solution, which is a necessary step in the solubility determination process.

Objective: To accurately determine the concentration of this compound in a solution using HPLC with UV detection.

Materials and Equipment:

-

HPLC system equipped with a pump, autosampler, column oven, and UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase: Acetonitrile (B52724) and water (HPLC grade)

-

Standard of this compound (known purity)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of the this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of the diluted samples.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around its λmax).

-

-

Calibration Curve:

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should exhibit good linearity (R² > 0.999).

-

-

Sample Analysis:

-

Inject the diluted, filtered sample from the solubility experiment into the HPLC system.

-

Record the peak area corresponding to this compound.

-

-

Concentration Determination:

-

Using the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

References

The Significance of Melting Point in the Physicochemical Characterization of 4-Amino-2,6-dimethoxypyrimidine

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous characterization of new chemical entities (NCEs) is paramount. Among the fundamental physicochemical properties, the melting point stands as a critical parameter, offering insights into purity, stability, and formulation suitability. This technical guide provides a comprehensive overview of the melting point of 4-Amino-2,6-dimethoxypyrimidine, a key intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and contextual significance through logical and signaling pathway diagrams.

Core Physicochemical Data of this compound

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of the compound's purity. Several sources have reported the melting point of this compound, and the collated data is presented below.

| Parameter | Value | Source(s) |

| Melting Point Range | 149 - 152 °C | [1][2][3][4][5] |

| Melting Point Range | 149 - 153 °C | [6][7] |

| Melting Point | 151 °C | [8] |

| Molecular Formula | C₆H₉N₃O₂ | [3][6] |

| Molecular Weight | 155.15 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [1][6] |

| CAS Number | 3289-50-7 | [1][3][6] |

Experimental Protocol for Melting Point Determination

The capillary method is the most common and pharmacopeia-recognized technique for determining the melting point of a solid crystalline substance.[2]

Principle

A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt (the first appearance of liquid) and completely melts are recorded as the melting range.

Apparatus and Materials

-

Melting point apparatus with a heating block and a temperature probe

-

Glass capillary tubes (one end sealed)

-

Sample of this compound (dry and finely powdered)

-

Spatula

-

Mortar and pestle (optional, for grinding the sample)

Procedure

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as moisture can depress the melting point.

-

If necessary, grind the crystalline sample into a fine powder using a mortar and pestle to ensure uniform packing.

-

Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

-

-

Loading the Sample:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

-

Melting Point Determination:

-

Set the starting temperature on the apparatus to about 10-15°C below the expected melting point of this compound (~135-140°C).

-

Set the heating rate (ramp rate) to a low value, typically 1-2°C per minute, to ensure accurate determination.

-

Observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating and record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting range is reported as T1 - T2.

-

-

Post-Analysis:

-

Allow the apparatus to cool before performing subsequent measurements.

-

Use a fresh capillary tube for each measurement.

-

The Role of Melting Point in Drug Development

The melting point is a critical physicochemical parameter that influences several aspects of drug development, from early discovery to formulation. Its importance can be understood through the following logical relationships.

A high melting point generally indicates a stable crystalline lattice with strong intermolecular forces. This can correlate with lower solubility, which in turn affects bioavailability.[9] Conversely, a broad melting range is indicative of impurities, which can impact the safety and efficacy of a drug candidate. Therefore, accurate melting point determination is a fundamental step in the characterization of any NCE.

Signaling Pathway Context: Pyrimidine (B1678525) Derivatives as DHFR Inhibitors

This compound serves as a scaffold for the synthesis of various pharmacologically active compounds. Many pyrimidine derivatives are known to act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway. DHFR inhibition disrupts the synthesis of purines and pyrimidines, which are necessary for DNA replication and cell proliferation, making it a key target in cancer chemotherapy.

The development of potent and selective DHFR inhibitors is an active area of research. The physicochemical properties, including the melting point, of synthetic intermediates like this compound are crucial for ensuring the quality and reproducibility of the final active pharmaceutical ingredient (API).

Experimental Workflow for New Chemical Entity (NCE) Characterization

The determination of the melting point is an integral part of the broader experimental workflow for the characterization of a new chemical entity. This workflow ensures a comprehensive understanding of the NCE's properties, which is essential for regulatory submissions and further development.

As depicted in the workflow, after synthesis and initial purity assessment, a thorough physicochemical characterization is performed. The melting point is one of the first and most fundamental properties to be determined, providing a baseline for further studies such as preformulation and stability testing.[7]

References

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of dihydrofolate reductase as antitumor agents: design, synthesis and biological evaluation of a series of novel nonclassical 6-substituted pyrido[3,2-d]pyrimidines with a three- to five-carbon bridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nano-lab.com.tr [nano-lab.com.tr]

- 8. fiveable.me [fiveable.me]

- 9. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: ¹H NMR Spectral Analysis of 4-Amino-2,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound 4-Amino-2,6-dimethoxypyrimidine. Due to the limited availability of specific experimental data in public literature, this guide presents predicted ¹H NMR data based on established principles of NMR spectroscopy and analysis of similar structures. It also includes a detailed experimental protocol for acquiring high-quality ¹H NMR spectra for this class of compounds.

Data Presentation: Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of chemical shift values for protons in similar chemical environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-5 (pyrimidine ring) | 5.0 - 5.5 | Singlet (s) | 1H | N/A |

| -NH₂ (amino group) | 4.5 - 5.5 | Broad Singlet (br s) | 2H | N/A |

| -OCH₃ (methoxy groups) | 3.8 - 4.0 | Singlet (s) | 6H | N/A |

Note: The chemical shifts of the amino (-NH₂) protons are highly dependent on solvent, concentration, and temperature, and may exchange with deuterium (B1214612) in the presence of D₂O. The signal is often broad due to quadrupole effects and chemical exchange.

Experimental Protocols

This section outlines a detailed methodology for obtaining the ¹H NMR spectrum of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard (0 ppm)

-

5 mm NMR tubes

-

Pipettes and other standard laboratory glassware

Equipment:

-

High-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Chloroform-d is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used.

-

Add a small amount of TMS to the solution to serve as an internal reference for the chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.

-

-

Data Acquisition:

-

Set the appropriate spectral parameters for a standard ¹H NMR experiment. This includes:

-

Spectral Width: Typically 0-12 ppm for proton NMR.

-

Pulse Angle: A 30° or 45° pulse is often used to ensure full relaxation between scans.

-

Acquisition Time: Usually 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for complete spin-lattice relaxation.

-

Number of Scans: A sufficient number of scans (e.g., 16, 32, or more) should be averaged to achieve an adequate signal-to-noise ratio.

-

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons contributing to each signal.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to deduce the connectivity of the protons in the molecule.

-

Mandatory Visualization

The following diagram illustrates a logical workflow for the acquisition and analysis of ¹H NMR data for a compound like this compound.

Caption: Workflow for ¹H NMR Data Acquisition and Analysis.

Mass Spectrometry of 4-Amino-2,6-dimethoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Amino-2,6-dimethoxypyrimidine (CAS No: 3289-50-7), a key intermediate in the synthesis of various pharmaceuticals. This document outlines the fundamental physicochemical properties, predicted mass spectral fragmentation patterns under electron ionization (EI) and electrospray ionization (ESI), and detailed experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the characterization and quantification of this compound.

Introduction

This compound is a substituted pyrimidine (B1678525) with a molecular weight of 155.15 g/mol and an empirical formula of C₆H₉N₃O₂.[1] Its chemical structure plays a crucial role in its application as a building block in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is essential for its identification, characterization, and quantification in various matrices. While specific historical mass spectral data from early studies were not readily accessible, this guide provides a detailed analysis based on the fragmentation patterns of structurally similar compounds and general principles of mass spectrometry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3289-50-7 | [1] |

| Molecular Formula | C₆H₉N₃O₂ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 149-152 °C | [1] |

| Solubility | Soluble in methanol (B129727) | [1] |

Mass Spectrometry Data and Fragmentation Patterns

The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. The fragmentation pattern is dependent on the ionization technique employed.

Predicted Electron Ionization (EI) Mass Spectrum

Under electron ionization, this compound is expected to produce a prominent molecular ion peak ([M]⁺) at m/z 155. The primary fragmentation pathways are predicted to involve the loss of a methyl radical (•CH₃) from one of the methoxy (B1213986) groups, followed by the loss of carbon monoxide (CO) or hydrogen cyanide (HCN). A plausible fragmentation pattern is detailed in Table 2.

Table 2: Predicted EI-MS Fragmentation Data for this compound

| m/z | Predicted Assignment | Relative Intensity (Predicted) |

| 155 | [M]⁺ | High |

| 140 | [M - •CH₃]⁺ | Moderate |

| 126 | [M - •CH₃ - N₂]⁺ or [M - C₂H₅N]⁺ | Moderate |

| 112 | [M - •CH₃ - CO]⁺ | Moderate |

| 97 | [M - 2x(•CH₃) - HCN]⁺ | Low |

| 84 | [C₄H₄N₂O]⁺ | Low |

| 69 | [C₃H₃N₂]⁺ | Low |

Predicted Electrospray Ionization (ESI) Mass Spectrum

In positive-ion ESI-MS, this compound is expected to be readily protonated to form the [M+H]⁺ ion at m/z 156. Tandem mass spectrometry (MS/MS) of this precursor ion would likely reveal fragmentation pathways involving the loss of neutral molecules such as ammonia (B1221849) (NH₃), methanol (CH₃OH), and formaldehyde (B43269) (CH₂O). Based on the fragmentation of the isomeric compound 2-Amino-4,6-dimethoxypyrimidine, key fragment ions are predicted as shown in Table 3.

Table 3: Predicted ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 156)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Predicted Neutral Loss |

| 156 | 141 | •CH₃ |

| 156 | 139 | NH₃ |

| 156 | 125 | CH₃OH |

| 141 | 113 | CO |

| 125 | 97 | CO |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible mass spectrometric data. The following sections provide generalized protocols for the analysis of this compound by GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds.

4.1.1. Sample Preparation

-

Prepare a stock solution of this compound in a volatile organic solvent such as methanol or acetonitrile (B52724) at a concentration of 1 mg/mL.

-

Perform serial dilutions to obtain working standards in the range of 1-100 µg/mL.

4.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Injector: Split/splitless inlet, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.

4.2.1. Sample Preparation

-

Prepare a stock solution of this compound in a mixture of water and acetonitrile (1:1, v/v) at a concentration of 1 mg/mL.

-

Perform serial dilutions with the mobile phase to obtain working standards in the range of 1-1000 ng/mL.

4.2.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B.

-

1-5 min: 5% to 95% B.

-

5-7 min: 95% B.

-

7.1-9 min: 5% B (re-equilibration).

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Gas Temperature: 300 °C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 45 psi.

-

Sheath Gas Temperature: 350 °C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

MS/MS Transitions:

-

Precursor Ion: m/z 156.

-

Product Ions: Monitor m/z 141, 139, 125 (quantifier and qualifiers).

-

Visualizations

Diagrams illustrating the experimental workflows can aid in the understanding and implementation of the analytical methods.

Caption: Workflow for GC-MS analysis.

Caption: Workflow for LC-MS/MS analysis.

Caption: Predicted ESI-MS/MS fragmentation.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation patterns and detailed experimental protocols for both GC-MS and LC-MS serve as a starting point for method development and routine analysis. The provided workflows and diagrams offer a clear visual representation of the analytical processes. While the specific historical mass spectral data remains a subject for further investigation, the information compiled in this guide equips researchers and drug development professionals with the necessary knowledge to effectively analyze this important pharmaceutical intermediate.

References

In-depth Technical Guide to the Infrared Spectrum of 4-Amino-2,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-transform infrared (FTIR) spectrum of 4-Amino-2,6-dimethoxypyrimidine. Due to the limited availability of direct experimental data for the 4-amino isomer in publicly accessible databases, this guide presents a detailed predicted spectrum. This prediction is based on a thorough analysis of the experimentally and theoretically determined vibrational spectra of the closely related isomer, 2-Amino-4,6-dimethoxypyrimidine, and established principles of vibrational spectroscopy for substituted pyrimidine (B1678525) derivatives.

Predicted Infrared Spectral Data

The following table summarizes the predicted key infrared absorption bands for this compound. The assignments are based on the vibrational analysis of 2-Amino-4,6-dimethoxypyrimidine and typical group frequencies for the functional groups present.

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

| ~3450 - 3300 | Medium - Strong | N-H asymmetric and symmetric stretching of the primary amine |

| ~3050 - 3000 | Medium | C-H stretching of the pyrimidine ring |

| ~2980 - 2850 | Medium | C-H asymmetric and symmetric stretching of the methoxy (B1213986) groups |

| ~1640 - 1600 | Strong | N-H scissoring (bending) of the primary amine |

| ~1580 - 1550 | Strong | C=N and C=C stretching vibrations of the pyrimidine ring |

| ~1480 - 1440 | Strong | C-H asymmetric bending of the methoxy groups and ring stretching |

| ~1350 - 1300 | Medium | C-N stretching of the amino group |

| ~1250 - 1200 | Strong | Asymmetric C-O-C stretching of the methoxy groups |

| ~1050 - 1000 | Strong | Symmetric C-O-C stretching of the methoxy groups |

| ~830 - 780 | Medium - Strong | Ring breathing and C-H out-of-plane bending |

Interpretation of the Spectrum

The infrared spectrum of this compound is characterized by the vibrational modes of its three key components: the pyrimidine ring, the amino group, and the two methoxy groups.

-

Amino Group Vibrations: The primary amine group is expected to exhibit strong, distinct bands in the high-frequency region (~3450-3300 cm⁻¹) corresponding to the asymmetric and symmetric N-H stretching vibrations. A strong scissoring (bending) vibration is anticipated around 1640-1600 cm⁻¹. The position and shape of these bands can be influenced by hydrogen bonding in the solid state.

-

Pyrimidine Ring Vibrations: The pyrimidine ring gives rise to a series of characteristic stretching and bending vibrations. The C=N and C=C stretching modes typically appear in the 1580-1550 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the ring, are expected at lower frequencies, often around 830-780 cm⁻¹.

-

Methoxy Group Vibrations: The two methoxy groups will produce characteristic C-H stretching bands in the 2980-2850 cm⁻¹ range. The C-O-C stretching vibrations are particularly informative, with a strong asymmetric stretch expected around 1250-1200 cm⁻¹ and a symmetric stretch around 1050-1000 cm⁻¹.

Experimental Protocols

The following describes a standard protocol for obtaining the FTIR spectrum of a solid sample like this compound using the KBr pellet technique.

1. Sample Preparation (KBr Pellet Method):

-

Materials: this compound, potassium bromide (KBr, IR grade), agate mortar and pestle, pellet press.

-

Procedure:

-

Thoroughly dry the KBr at ~110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.

-

Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr.

-

Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

-

Transfer a portion of the mixture into the die of a pellet press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

2. FTIR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a Globar source, a KBr beamsplitter, and a DTGS (deuterated triglycine (B1329560) sulfate) detector is suitable for this analysis.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

3. Data Processing:

-

The resulting interferogram is subjected to a Fourier transform to obtain the infrared spectrum (transmittance or absorbance versus wavenumber).

-

Baseline correction and smoothing may be applied if necessary to improve the quality of the spectrum.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its spectral analysis.

Caption: Molecular structure of this compound.

Caption: Generalized experimental workflow for FTIR analysis.

An In-depth Technical Guide to 4-Amino-2,6-dimethoxypyrimidine: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2,6-dimethoxypyrimidine, a key heterocyclic amine intermediate in the pharmaceutical and agrochemical industries. The document details its historical context, discovery (inferred), and various synthetic methodologies, from classical approaches to modern, greener alternatives. Detailed experimental protocols for key synthesis methods are provided, along with a comparative analysis of their quantitative data. Furthermore, this guide illustrates the logical workflows of its primary synthesis routes through Graphviz diagrams, offering a clear visual representation for researchers and chemical process developers. While 4-Amino-2,,6-dimethoxypyrimidine itself is not directly involved in signaling pathways, its critical role as a precursor to bioactive molecules like the antibacterial agent sulfadimidine and sulfonylurea herbicides is discussed, with a brief overview of the mechanisms of action of these final products.

Introduction

This compound (CAS No. 3289-50-7) is a white to off-white crystalline powder with the molecular formula C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol .[1] Its structure, featuring a pyrimidine (B1678525) core with an amino group at the 4-position and two methoxy (B1213986) groups at the 2- and 6-positions, makes it a versatile building block in organic synthesis. This compound is of significant industrial importance, primarily serving as a crucial intermediate in the manufacture of sulfonamide antibacterial drugs and a class of potent, low-dosage herbicides.[1]

Discovery and Historical Context

The precise date and discoverer of this compound are not well-documented in readily available scientific literature. Its history is intrinsically linked to the development of the classes of compounds for which it is a precursor.

The foundational chemistry for synthesizing pyrimidine derivatives, the Pinner synthesis, was established in the 1880s. This reaction involves the condensation of 1,3-dicarbonyl compounds with amidines. The general principles of this synthesis pathway laid the groundwork for the eventual creation of a wide array of substituted pyrimidines, including this compound.

The emergence of sulfa drugs in the 1930s created a demand for various heterocyclic amine intermediates. While early sulfa drugs did not necessarily contain a dimethoxypyrimidine moiety, the continuous search for new and improved sulfonamides with better efficacy and safety profiles spurred the synthesis of novel heterocyclic amines. A 1962 patent for novel 4-(p-aminobenzenesulphonamido)-2:6-diphenoxypyrimidines provides a concrete example of the synthesis of 2:6-dimethoxy-4-(p-aminobenzenesulphonamido)pyrimidine, which uses a derivative of this compound, indicating that the core structure was known and utilized in pharmaceutical research by this time.

The development of sulfonylurea herbicides by DuPont in the 1970s further solidified the industrial importance of this compound. This class of herbicides, known for their high efficacy at low application rates, often incorporates a substituted pyrimidine ring.

Synthetic Methodologies

Several methods for the synthesis of this compound have been developed over the years. These can be broadly categorized into classical methods and more modern, environmentally friendly approaches.

Classical Synthetic Routes

One of the older, established routes to this compound begins with barbituric acid.[1] This multi-step process involves harsh reagents and can generate significant chemical waste.

Experimental Protocol: Barbituric Acid Method

Step 1: Chlorination of Barbituric Acid

-

In a well-ventilated fume hood, carefully react barbituric acid with an excess of phosphorus oxychloride (POCl₃).

-

The reaction mixture is typically heated to reflux to drive the conversion to 2,4,6-trichloropyrimidine (B138864).

-

After the reaction is complete, the excess POCl₃ is cautiously quenched, often by slow addition to ice water.

Step 2: Ammoniation

-

The resulting 2,4,6-trichloropyrimidine is then subjected to ammoniation. This is typically carried out by treating it with a source of ammonia, such as ammonium (B1175870) hydroxide (B78521).

-

This step leads to a mixture of isomers, primarily 4-amino-2,6-dichloropyrimidine (B161716) and 2-amino-4,6-dichloropyrimidine.

-

Separation of these isomers can be challenging.

Step 3: Methoxylation

-

The separated 4-amino-2,6-dichloropyrimidine is then reacted with a methoxylating agent, such as sodium methoxide (B1231860) in methanol (B129727).

-

This reaction substitutes the chlorine atoms with methoxy groups to yield the final product, this compound.

-

Alternatively, the mixture of ammoniated products can be directly methoxylated, followed by separation of the final products.

Another established method involves the cyclization of a cyanoacetate (B8463686) with urea (B33335) to form an intermediate, which is then converted to the target molecule.

Experimental Protocol: Synthesis from Cyanoacetate and Urea

Step 1: Cyclization to 4-Amino-2,6-dihydroxypyrimidine (B1141700)

-

In a suitable reactor, sodium metal is dissolved in an alcohol solvent such as absolute methanol or ethanol.

-

A cyanoacetate, for example, methyl or ethyl cyanoacetate, is added dropwise to the sodium alkoxide solution.

-

Urea is then added, and the mixture is heated to reflux for several hours (e.g., 3-4 hours at 65-80°C).[1]

-

After cooling, the resulting solid is filtered, dissolved in water, and the pH is adjusted to neutral (7.0-7.5) to precipitate 4-amino-2,6(1H,3H)-pyrimidinedione (also known as 4-amino-2,6-dihydroxypyrimidine).[1]

-

The precipitate is filtered and dried.

Step 2: Chlorination

-

The 4-amino-2,6-dihydroxypyrimidine is chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4-amino-2,6-dichloropyrimidine.

Step 3: Methoxylation

-

The 4-amino-2,6-dichloropyrimidine is then reacted with sodium methoxide in methanol to produce this compound.

Modern and Greener Synthetic Routes

Recent efforts have focused on developing more environmentally friendly and efficient syntheses of this compound, avoiding the use of hazardous reagents like phosphorus oxychloride.

A notable improvement involves the direct methylation of 4-amino-2,6-dihydroxypyrimidine, bypassing the chlorination step.[1]

Experimental Protocol: Direct Methylation Route

Step 1: Synthesis of 4-Amino-2,6-dihydroxypyrimidine

-

This step is identical to Step 1 of the "Synthesis from Cyanoacetate and Urea" method described in section 3.1.2.

Step 2: Direct Methylation

-

The 4-amino-2,6(1H,3H)-pyrimidinedione is reacted with a methylating agent in the presence of a solid base and a phase transfer catalyst.

-

Typical reagents include dimethyl sulfate (B86663) or dimethyl carbonate as the methylating agent, sodium hydroxide or potassium hydroxide as the base, and tetrabutylammonium (B224687) bromide as the phase transfer catalyst.[1]

-

The reaction is carried out in a suitable solvent such as toluene (B28343) or N,N-dimethylformamide.

-

This one-pot methylation directly yields this compound, avoiding the use of phosphorus oxychloride and the generation of associated phosphorus-containing wastewater.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound via different methods. Data is compiled from various patent literature and may vary based on specific reaction conditions.

| Synthesis Method | Key Reactants | Key Reagents | Reported Yield | Purity | Key Advantages | Key Disadvantages |

| Barbituric Acid Method | Barbituric Acid | POCl₃, NH₃, NaOCH₃ | Moderate | Variable | Utilizes a readily available starting material. | Use of hazardous POCl₃, formation of isomers, significant waste generation.[1] |

| Cyanoacetate/Urea (via Dichloropyrimidine) | Cyanoacetate, Urea | NaOR, POCl₃, NaOCH₃ | ~80% (for dihydroxy intermediate) | Good | Inexpensive raw materials. | Use of hazardous POCl₃, multi-step process. |

| Direct Methylation Route | Cyanoacetate, Urea | NaOR, Dimethyl Sulfate, Base, Phase Transfer Catalyst | 80.7% - 86.3% | >98% | Avoids POCl₃, greener process, shorter route.[2] | Requires a phase transfer catalyst. |

Role in Drug Development and Agrochemicals

This compound is not known to have significant biological activity itself or to directly participate in cellular signaling pathways. Its importance lies in its role as a structural scaffold for the synthesis of bioactive molecules.

Sulfonamide Antibacterials

This pyrimidine derivative is a key component in the synthesis of certain sulfonamide antibiotics, such as sulfadimidine (also known as sulfamethazine). In these molecules, the 4-amino group of the pyrimidine is condensed with a sulfonyl chloride derivative of p-aminobenzoic acid (PABA).

The resulting sulfonamide drugs act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria. This enzyme is essential for the synthesis of folic acid, a vital component for DNA and RNA synthesis. By blocking this pathway, sulfonamides inhibit bacterial growth.

Sulfonylurea Herbicides

This compound is a common building block for many sulfonylurea herbicides. In this context, the amino group is reacted with a sulfonyl isocyanate to form the characteristic sulfonylurea bridge.

The sulfonylurea herbicides are potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. As this pathway is absent in animals, these herbicides exhibit low toxicity to mammals.

Conclusion

This compound is a fine chemical of significant industrial value, with a history tied to the advancement of pharmaceuticals and agrochemicals. While its direct discovery is not clearly chronicled, the evolution of pyrimidine synthesis has led to several viable production methods. Modern approaches, such as the direct methylation route, offer greener and more efficient alternatives to classical methods that rely on hazardous reagents. The primary utility of this compound remains as a key intermediate, providing a versatile pyrimidine scaffold for the construction of more complex, bioactive molecules. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the synthesis and properties of this compound is essential for process optimization and the development of new active ingredients.

References

Tautomerism in Substituted Aminopyrimidines: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Tautomerism, the phenomenon of interconverting isomers, plays a pivotal role in the chemical and biological activity of substituted aminopyrimidines, a class of compounds frequently encountered in medicinal chemistry and drug development. The equilibrium between amino and imino tautomers can significantly influence a molecule's physicochemical properties, including its ability to interact with biological targets. A thorough understanding and characterization of this tautomeric landscape are therefore critical for the rational design and development of novel therapeutics. This guide provides an in-depth technical overview of the core principles, experimental investigation, and computational analysis of tautomerism in substituted aminopyrimidines, tailored for researchers, scientists, and drug development professionals.

The Amino-Imino Tautomeric Equilibrium in Aminopyrimidines

Substituted aminopyrimidines can exist in a dynamic equilibrium between the generally more stable amino form and the less common imino form. This prototropic tautomerism involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom. The position of this equilibrium is influenced by a variety of factors including the substitution pattern on the pyrimidine (B1678525) ring, the solvent environment, temperature, and pH.